4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid
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Overview
Description
4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminobenzoic acid with a suitable methoxy-substituted dioxobutenoic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides or nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A simpler analog with similar functional groups but lacking the methoxy and dioxobutenoic acid moieties.
2-aminobenzoic acid: Another analog with an amino group ortho to the carboxylic acid group.
4-methoxybenzoic acid: Contains a methoxy group but lacks the amino and dioxobutenoic acid moieties.
Uniqueness
4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H12N2O5 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-[[(Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H12N2O5/c1-19-10(15)6-9(11(13)16)14-8-4-2-7(3-5-8)12(17)18/h2-6,14H,1H3,(H2,13,16)(H,17,18)/b9-6- |
InChI Key |
RMRDKZJPZSBWLH-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)N)\NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
COC(=O)C=C(C(=O)N)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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